Acetic acid, sodium salt (2:1), also known as disodium acetate, is a chemical compound with the formula Na2C4H6O4. It is a white, odorless, and crystalline solid that is soluble in water. Disodium acetate has a wide range of applications in various scientific research fields, including:
Sodium acetate is a sodium salt derived from acetic acid, with the chemical formula . It appears as a white crystalline powder or hygroscopic granules, and it is highly soluble in water. Upon heating, it decomposes and releases a vinegar-like odor, characteristic of acetic acid. This compound is also known as sodium ethanoate and is commonly used in various industrial and biological applications .
Sodium acetate exhibits several biological activities:
Sodium acetate can be synthesized using several methods:
Sodium acetate has diverse applications across various fields:
Research on sodium acetate interactions focuses on its role as an electrolyte replenisher and its effects on cellular processes. Studies indicate that it can influence metabolic pathways when used in cell culture systems, enhancing the yield of certain products such as ethanol during fermentation processes. Additionally, its impact on microbial growth dynamics has been extensively documented, highlighting its importance in biotechnological applications .
Sodium acetate shares similarities with other acetate salts but has unique properties that distinguish it from them:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Potassium Acetate | Potassium salt of acetic acid; used in food preservation. | |
Calcium Acetate | Calcium salt; often used as a food additive and dietary supplement. | |
Ammonium Acetate | Ammonium salt; used in buffer solutions and fertilizers. |
Sodium acetate's unique characteristics include its high solubility in water, ability to act as both an electrolyte replenisher and a buffering agent, making it particularly valuable in medical and laboratory settings . Its versatility across various industries underscores its importance compared to other similar compounds.
Electrodialysis (ED) and bipolar membrane electrodialysis (BMED) are pivotal for recovering sodium acetate from waste streams. BMED separates sodium acetate into acetic acid and sodium hydroxide using bipolar and ion-exchange membranes. A study demonstrated that coupling BMED with diffusion dialysis (DD) reduced energy consumption from 22.3 kWh/kg to 11.7 kWh/kg for acetic acid production while lowering total organic carbon (TOC) impurities to 0.52 g/L.
Key advancements:
Parameter | BMED Alone | BMED + DD | BMED + ED |
---|---|---|---|
Energy Consumption (kWh/kg) | 22.3 | 11.7 | 7.4 |
TOC in Acid (g/L) | 1.61 | 0.52 | 0.45 |
Current Efficiency (%) | 78.2 | 85.5 | 89.1 |
These systems are particularly effective for treating sodium acetate waste residues containing ~76.6% CH₃COONa, common in pesticide manufacturing.
Industrial recovery often involves catalytic methods to enhance yield and purity. A notable approach is the extractive recovery of manganese acetate catalysts from acetic acid production residues. By using organic solvents like isobutyl acetate, ~98.4% of manganese acetate is recovered, enabling direct reuse in acetaldehyde oxidation without performance loss.
Catalytic esterification also plays a role. Adding catalysts like sulfuric acid during esterification of dilute acetic acid solutions increases yields from 40% to 85%, facilitating sodium acetate recovery via neutralization.
Industrial Trends:
Crystallization is critical for producing anhydrous or trihydrate forms of sodium acetate. Traditional methods involve evaporative crystallization, but green alternatives prioritize energy efficiency and reduced environmental impact.
Innovative Strategies:
Thermal Performance:
Additive | Concentration (%) | Peak Temperature (°C) | Crystal Morphology |
---|---|---|---|
None | 0 | 58 | Irregular |
PVA | 0.3 | 45 | Needle-like |
PEG | 0.5 | 30 | Polycrystalline |
Patterned crystallization in hydrogels further enables controlled heat release, with peak temperatures varying from 30°C to 45°C depending on polymer crosslinking.
The buffer capacity of sodium acetate-acetic acid systems is fundamentally governed by the equilibrium:
$$
\text{CH}3\text{COOH} \leftrightarrow \text{CH}3\text{COO}^- + \text{H}^+
$$
At pH 4.76 (the pKa of acetic acid), the system demonstrates optimal buffering capacity, resisting pH changes when acids or bases are introduced [1] [3]. Comparative studies with bicarbonate buffers reveal distinct mechanistic differences. In phase-homogeneous systems (e.g., closed containers), bicarbonate buffers exhibit a buffer capacity (β) defined as:
$$
\beta = 2.303 \times \left( \frac{[\text{HCO}3^-] \cdot Kw}{[\text{H}^+] + K1} \right)
$$
where $$K1$$ is the first dissociation constant of carbonic acid [2]. However, in phase-heterogeneous systems (e.g., open biological systems with CO$$2$$ exchange), bicarbonate buffers show up to double the buffer capacity due to continuous CO$$2$$ removal, a phenomenon not observed in acetate systems [2].
Experimental demonstrations highlight this disparity. When 0.1 M NaOH was added to equimolar HCl (pH 4.7) and acetate buffer (pH 4.7), the HCl solution’s pH surged to 9.9, while the acetate buffer maintained pH 4.7 [3]. This resilience stems from acetate’s ability to neutralize added base via proton donation from acetic acid [4].
Table 1: Buffer Capacity Comparison (Acetate vs. Bicarbonate)
Condition | Acetate Buffer β (mol/L·pH) | Bicarbonate Buffer β (mol/L·pH) |
---|---|---|
Phase-homogeneous | 0.057 | 0.034 |
Phase-heterogeneous | 0.057 | 0.068 |
Biological systems | 0.057 | 0.068–0.112 |
Data derived from in vitro models [2] [4].
Stewart’s SID theory posits that acid-base balance is determined by three variables: SID, weak acid concentration ([A$${\text{tot}}$$]), and partial pressure of CO$$2$$ [5] [6]. For sodium acetate infusions, SID is calculated as:
$$
\text{SID} = [\text{Na}^+] - [\text{Cl}^-] - [\text{Acetate}^-]
$$
Acetate metabolism via the citric acid cycle converts it to CO$$2$$ and water, effectively removing the anion from plasma and increasing SID [6]. This contrasts with bicarbonate, which directly contributes to SID as $$[\text{HCO}3^-]$$.
In a clinical study, patients receiving sodium acetate-based fluids exhibited a 12% higher SID (42 ± 3 mmol/L) compared to those receiving bicarbonate (37 ± 2 mmol/L) [5]. This divergence arises because bicarbonate remains a plasma anion, while acetate is metabolized, leaving a net increase in strong cations (Na$$^+$$) [6].
Table 2: SID Dynamics in Acetate vs. Bicarbonate Infusions
Parameter | Sodium Acetate Infusion | Sodium Bicarbonate Infusion |
---|---|---|
Initial SID (mmol/L) | 34 ± 1 | 34 ± 1 |
Post-infusion SID (mmol/L) | 42 ± 3 | 37 ± 2 |
Metabolic anion removal | Complete (via citric cycle) | Partial (via renal excretion) |
Data adapted from balanced crystalloid trials [5] [6].
Sodium acetate’s hemodynamic effects are mediated through SID modulation and vasoactive metabolite production. In poisoning cases involving metabolic acidosis (e.g., methanol toxicity), acetate infusion corrects acidosis by elevating SID, thereby increasing plasma pH without the rapid CO$$_2$$ generation associated with bicarbonate [6]. A randomized trial comparing acetate- and bicarbonate-based resuscitation in toxic shock patients found:
Table 3: Hemodynamic Outcomes in Poisoning Treatments
Outcome | Acetate Group (n=45) | Bicarbonate Group (n=45) |
---|---|---|
Mean arterial pressure (mmHg) | 82 ± 4 | 78 ± 5 |
Systemic vascular resistance (dyn·s/cm$$^5$$) | 1,210 ± 90 | 1,090 ± 80 |
pH normalization time (hr) | 2.1 ± 0.3 | 1.8 ± 0.4 |
Acetate’s slower pH correction avoids abrupt shifts in ionized calcium, preserving vascular tone [5]. Additionally, acetate metabolism generates adenosine triphosphate (ATP), supporting myocardial function in hypotensive patients [6].
Acetic acid and sodium acetate are often the terminal oxidation products of ozonation. Transforming them further requires catalysts that decompose ozone into secondary oxidants while adsorbing the carboxylate ion.
Electron-paramagnetic-resonance spin trapping, nitro-blue-tetrazolium dosimetry and photoluminescence quenching converge on the following sequence on manganese-modified fly-ash surfaces [8] [9]:
$$
\text{O}{3(\text{aq})} + \text{O}{\text{vacancy}} \rightarrow \,^{*}!\text{O}{3\text{ads}} \xrightarrow{\text{e}^{-}} \ ^{\cdot}!\text{O}{2}^{-} + \,^{\cdot}!\text{O} \
^{\cdot}!\text{O}{2}^{-} + \text{H}^{+} \rightleftharpoons \text{HO}{2}^{\cdot} \xrightarrow{\text{O}{3}} ^{\cdot}!\text{OH} + \text{O}{2}
$$
Quantitative radical yields at pH 10.8 (60 min reaction, 37 mg L⁻¹ ozone) [8]:
Reactive oxygen species | Steady-state concentration (µmol L⁻¹) | Fractional contribution to sodium-acetate removal (%) |
---|---|---|
Hydroxyl radical | 0.42 | 35 |
Superoxide radical | 4.05 | 58 |
Singlet oxygen | 0.11 | 7 |
Superoxide radical therefore dominates under alkaline conditions, whereas hydroxyl radical governs mineralisation in mildly acidic suspensions of manganese dioxide on γ-aluminium oxide [10].
Catalytic performance correlates with three physicochemical descriptors: oxygen-vacancy density, mixed-valence metal centres and hydrophilic surface area.
Catalyst composition | Loading (g L⁻¹) | Ozone concentration (mg L⁻¹) | Initial pH | Sodium-acetate concentration (mg L⁻¹) | Removal or mineralisation efficiency | Dominant oxidant(s) | Reference |
---|---|---|---|---|---|---|---|
Manganese oxide (8 wt %) supported on coal fly ash | 2.0 | 37 | 10.8 | 100 | 40.5% removal in 60 min | Superoxide radical, hydroxyl radical | [8] |
Nickel–manganese oxyhydroxide on alkali-activated fly ash (Ni : Mn = 4 : 2) | 2.0 | 50 | 10.0 | 100 | 56.2% removal in 60 min | Superoxide radical | [11] |
Manganese dioxide dispersed on γ-aluminium oxide | 1.0 | 90 | intrinsic (pH 3.5) | 1000 (as acetic acid) | 88.4% total mineralisation in 300 min; energy demand 14.9 g kWh⁻¹ | Hydroxyl radical | [10] |
Calcium hydroxide (homogeneous promoter) | Stoichiometric | 100 | 10.8 | 250 (as chemical-oxygen-demand equivalent) | 96.5% chemical-oxygen-demand removal in 30 min | Hydroxyl radical | [12] |
Design insights
Corrosive